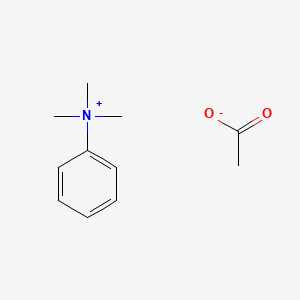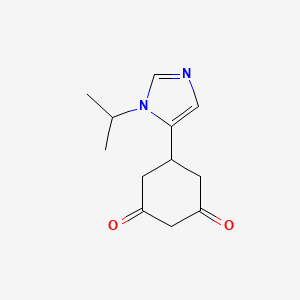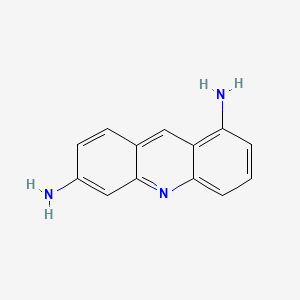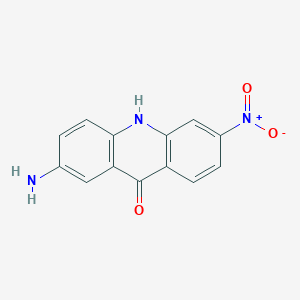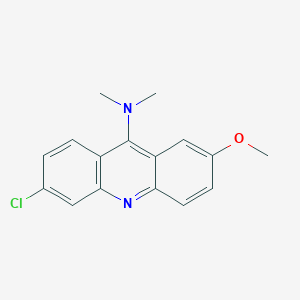![molecular formula C17H15NO2S B15217827 [(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid CAS No. 62663-15-4](/img/structure/B15217827.png)
[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Methyl-2-phenyl-1H-indol-3-yl)thio)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core substituted with a methyl group at the nitrogen atom, a phenyl group at the second position, and a thioacetic acid moiety at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)thio)acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution at the Nitrogen Atom: The methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and aluminum chloride as a catalyst.
Thioacetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)thio)acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Methyl-2-phenyl-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, at the available positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
1-Methyl-2-phenylindole: A compound with similar structural features but lacking the thioacetic acid moiety.
2-Phenylindole: Another indole derivative with a phenyl group at the second position but without the methyl and thioacetic acid substitutions.
Uniqueness
2-((1-Methyl-2-phenyl-1H-indol-3-yl)thio)acetic acid is unique due to the presence of both the thioacetic acid moiety and the specific substitution pattern on the indole core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other indole derivatives.
Propiedades
Número CAS |
62663-15-4 |
|---|---|
Fórmula molecular |
C17H15NO2S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-(1-methyl-2-phenylindol-3-yl)sulfanylacetic acid |
InChI |
InChI=1S/C17H15NO2S/c1-18-14-10-6-5-9-13(14)17(21-11-15(19)20)16(18)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,20) |
Clave InChI |
MTESHHVMPQJXBI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
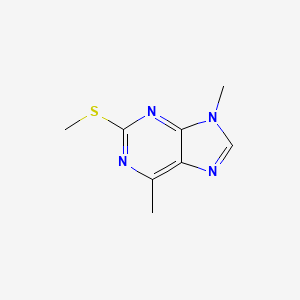
![2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one](/img/structure/B15217770.png)
![1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B15217773.png)
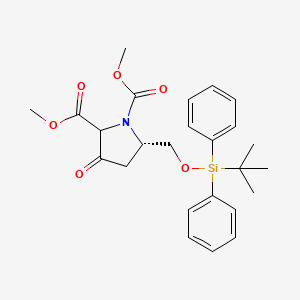
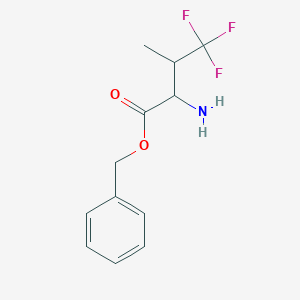
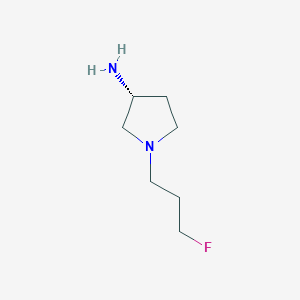
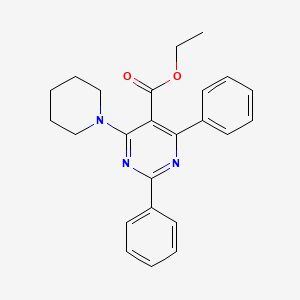
![6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine](/img/structure/B15217799.png)
